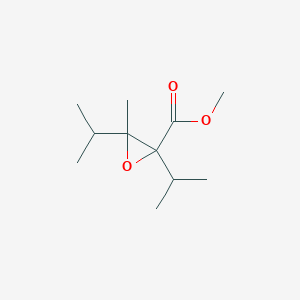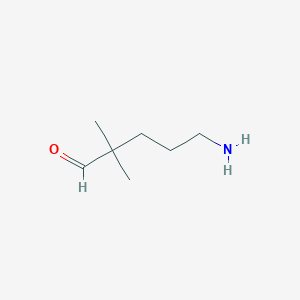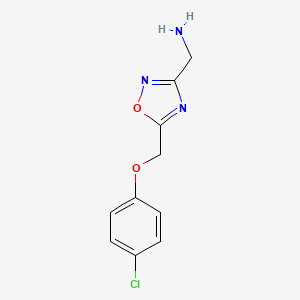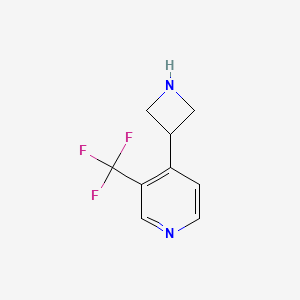
Methyl 2,3-diisopropyl-3-methyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes an oxirane ring substituted with methyl and isopropyl groups, as well as a carboxylate ester functional group. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate typically involves the epoxidation of suitable alkenes. One common method is the reaction of 3-methyl-2,3-bis(propan-2-yl)acrylate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then converted to the desired oxirane compound.
Industrial Production Methods
In an industrial setting, the production of methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate may involve the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach allows for the efficient and scalable synthesis of the compound, minimizing the formation of by-products and optimizing yield.
化学反応の分析
Types of Reactions
Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
科学的研究の応用
Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving epoxides.
Medicine: Research into the compound’s potential therapeutic properties, such as its ability to inhibit certain enzymes or interact with biological targets, is ongoing.
Industry: It is employed in the production of specialty chemicals, including polymers and resins, due to its unique chemical properties.
作用機序
The mechanism by which methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nature of the nucleophile and the reaction conditions. The compound’s molecular targets and pathways are often related to its ability to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
- Methyl 3-methyl-2,3-bis(ethyl)oxirane-2-carboxylate
- Methyl 3-methyl-2,3-bis(methyl)oxirane-2-carboxylate
- Methyl 3-methyl-2,3-bis(butan-2-yl)oxirane-2-carboxylate
Uniqueness
Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate is unique due to the specific arrangement of its substituents, which influence its reactivity and chemical properties. The presence of isopropyl groups, in particular, can affect the compound’s steric and electronic characteristics, making it distinct from other similar oxirane derivatives.
特性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC名 |
methyl 3-methyl-2,3-di(propan-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-7(2)10(5)11(14-10,8(3)4)9(12)13-6/h7-8H,1-6H3 |
InChIキー |
NHANECYDQATFJA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(C(O1)(C(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)



![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)




